2-Methyl-1-[2-(4-nitrophenyl)-2-oxoethyl]pyridinium bromide
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Overview
Description
2-Methyl-1-[2-(4-nitrophenyl)-2-oxoethyl]pyridinium bromide is a chemical compound with the molecular formula C14H13BrN2O3 It is a pyridinium salt that features a nitrophenyl group and a methyl group attached to the pyridinium ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-[2-(4-nitrophenyl)-2-oxoethyl]pyridinium bromide typically involves the reaction of 2-methylpyridine with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with hydrobromic acid to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or chloroform
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-[2-(4-nitrophenyl)-2-oxoethyl]pyridinium bromide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromide ion can be substituted with other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in aqueous or alcoholic solutions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of hydroxyl, cyano, or thiol derivatives.
Scientific Research Applications
2-Methyl-1-[2-(4-nitrophenyl)-2-oxoethyl]pyridinium bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.
Medicine: Studied for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methyl-1-[2-(4-nitrophenyl)-2-oxoethyl]pyridinium bromide involves its interaction with biological molecules. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. Additionally, the pyridinium moiety can interact with nucleic acids and proteins, disrupting their normal functions. The molecular targets and pathways involved include:
DNA and RNA: Binding to nucleic acids, leading to inhibition of replication and transcription.
Proteins: Interaction with enzymes and structural proteins, affecting their activity and stability.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-1-[2-(2-nitrophenyl)-2-oxoethyl]pyridinium bromide
- 2-Methyl-1-[2-(3-nitrophenyl)-2-oxoethyl]pyridinium bromide
- 2-Methyl-1-[2-(2,4-dinitrophenyl)-2-oxoethyl]pyridinium bromide
Uniqueness
2-Methyl-1-[2-(4-nitrophenyl)-2-oxoethyl]pyridinium bromide is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its reactivity and interaction with biological molecules. This positional specificity can result in distinct biological activities and chemical properties compared to its analogs.
Properties
IUPAC Name |
2-(2-methylpyridin-1-ium-1-yl)-1-(4-nitrophenyl)ethanone;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N2O3.BrH/c1-11-4-2-3-9-15(11)10-14(17)12-5-7-13(8-6-12)16(18)19;/h2-9H,10H2,1H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGFXTUIWCLDTEK-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=[N+]1CC(=O)C2=CC=C(C=C2)[N+](=O)[O-].[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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